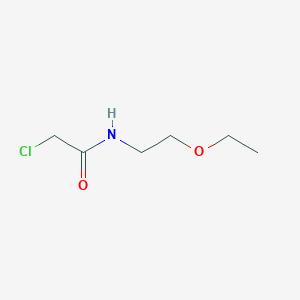

2-Chloro-N-(2-ethoxyethyl)acetamide

Description

Structural Significance as a Core Scaffold for Chemical Diversification

The molecular architecture of 2-Chloro-N-(2-ethoxyethyl)acetamide makes it an excellent scaffold for chemical diversification. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The utility of this compound in this regard stems from two primary features: the reactive chloroacetyl group and the N-(2-ethoxyethyl) substituent.

The highly reactive C-Cl bond in the chloroacetyl moiety serves as a key handle for introducing molecular diversity. This electrophilic center readily reacts with a wide array of nucleophiles, including amines, thiols, and alcohols, through nucleophilic substitution reactions. researchgate.net This allows for the straightforward attachment of various molecular fragments, leading to the generation of new and diverse chemical entities.

The N-(2-ethoxyethyl) group also contributes to the compound's utility as a scaffold. This side chain can influence the physicochemical properties of the parent molecule and its derivatives, such as solubility and lipophilicity. These properties are critical in fields like medicinal chemistry, where they can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of a reactive site for diversification and a tunable side chain makes this compound a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.

Overview of Research Trajectories Related to the this compound Motif

Research involving the this compound motif is primarily directed towards its application as a synthetic intermediate. The compound itself is not typically the final product of interest but rather a crucial stepping stone in the construction of more complex molecular targets.

One major research trajectory is the synthesis of novel herbicides. Building upon the known herbicidal activity of the chloroacetamide class, researchers can utilize this compound as a starting point to develop new analogues with potentially improved efficacy, selectivity, or environmental profiles. The diversification potential of the scaffold allows for systematic modifications to probe structure-activity relationships.

Another significant area of research is in medicinal chemistry and the development of new therapeutic agents. The chloroacetamide moiety can be used to covalently modify biological targets, such as enzymes, making it a useful tool for designing targeted inhibitors. mdpi.com The ethoxyethyl side chain can be modified to optimize binding to a specific biological target or to improve the pharmacokinetic properties of a potential drug candidate.

Furthermore, this compound and its derivatives are employed in the synthesis of various heterocyclic compounds. researchgate.net Heterocycles are a cornerstone of many pharmaceuticals and functional materials, and the reactivity of the chloroacetamide group provides a convenient entry point for their construction.

Interdisciplinary Relevance in Synthetic Chemistry and Chemical Biology

The application of this compound extends across the disciplines of synthetic chemistry and chemical biology, highlighting its interdisciplinary relevance.

In synthetic chemistry , the compound is valued for its reliability as a versatile building block. Synthetic chemists can employ it in a predictable manner to introduce the N-(2-ethoxyethyl)acetamido moiety into a target molecule or to use the reactive chlorine atom as a linchpin for further chemical transformations. Its use facilitates the efficient construction of complex molecules, which is a central goal of modern organic synthesis.

In the realm of chemical biology , this compound and its derivatives serve as powerful tools to probe biological systems. Chemical biologists utilize small molecules to understand and manipulate biological processes. The ability of chloroacetamides to act as covalent inhibitors is of particular interest. By designing molecules that can selectively form a covalent bond with a specific protein, researchers can study the function of that protein with high temporal and spatial control. The ethoxyethyl group can be tailored to enhance cell permeability or to direct the molecule to a specific subcellular location, further refining its utility as a chemical probe.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-2-10-4-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIRDTAIFTUCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295282 | |

| Record name | 2-Chloro-N-(2-ethoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321861-48-7 | |

| Record name | 2-Chloro-N-(2-ethoxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321861-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-ethoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 2 Ethoxyethyl Acetamide and Its Derivatives

Classical and Contemporary Amidation Reactions for Formation of the Acetamide (B32628) Linkage

The formation of the amide bond in 2-Chloro-N-(2-ethoxyethyl)acetamide is most commonly achieved through well-established amidation reactions. These methods involve the coupling of an amine component, N-(2-ethoxyethyl)amine, with a chloroacetylating agent.

Reaction of Chloroacetyl Halides with N-(2-ethoxyethyl)amine Derivatives

The reaction between an amine and an acyl halide, such as chloroacetyl chloride, is a cornerstone of amide synthesis due to its high reactivity and efficiency. This method is widely used for the preparation of N-substituted 2-chloroacetamides. researchgate.netijpsr.info The general procedure involves the dropwise addition of chloroacetyl chloride to a solution of the corresponding amine in an appropriate solvent. ijpsr.infoactascientific.com

To neutralize the hydrogen chloride byproduct generated during the reaction, a base is typically required. Common bases include tertiary amines like triethylamine (TEA) or sterically hindered, non-nucleophilic amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netsphinxsai.comresearchgate.net The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) being frequently employed. researchgate.netsphinxsai.com In some cases, the reaction can be performed under Schotten-Baumann conditions, which involve an aqueous basic or neutral environment. researchgate.net

The reaction conditions are often mild, typically proceeding at room temperature or below to control the exothermic nature of the reaction. sphinxsai.comresearchgate.net For instance, a facile one-pot process for synthesizing N-aryl amides from aromatic amines and chloroacetyl chloride has been developed using DBU in THF at room temperature, yielding products in 75 to 95% after 3-6 hours. researchgate.netresearchgate.net

Table 1: Conditions for Amidation with Chloroacetyl Chloride

| Amine Substrate | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Amines | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | Good | researchgate.net |

| Aromatic Amines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temp. | 75-95% | researchgate.netresearchgate.net |

| Aqueous Amines | - (Aqueous Amine) | Water | - | - | ijpsr.info |

| 2-amino-5-chlorobenzophenone | - | Toluene | 5-10 °C | - | actascientific.com |

Condensation Reactions Involving Chloroacetic Acid and N-(2-ethoxyethyl)amine Analogues

An alternative to using highly reactive chloroacetyl halides is the direct condensation of chloroacetic acid with an amine. This approach is more atom-economical as the only byproduct is water. However, carboxylic acids are less electrophilic than acyl halides, necessitating harsher reaction conditions or the use of coupling agents to facilitate the reaction.

The direct thermal condensation requires high temperatures, which can be detrimental to sensitive functional groups. A more common approach involves the use of condensing agents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium reagents (e.g., BOP, HBTU). These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.

In a related context, the condensation of chloroacetic acid with other nucleophiles, such as phenols, has been studied to determine kinetic parameters, often occurring under basic conditions. researchgate.net For amine-containing polymers, chloroacetic acid has been used as an alkylating agent to introduce anionic groups, reacting with the amine functionalities under basic conditions at elevated temperatures (50-100°C). google.com

Multi-Component Reactions for Constructing Complex N-Substituted 2-Chloro-N-(2-ethoxyethyl)acetamides

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. tcichemicals.com These reactions are highly convergent and atom-economical, allowing for the rapid construction of complex molecules. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating diversity in amide-containing structures. organic-chemistry.org A hypothetical Ugi four-component reaction (U-4CR) to generate a complex derivative of this compound could involve:

An aldehyde or ketone: The carbonyl component.

An amine: N-(2-ethoxyethyl)amine.

A carboxylic acid: Chloroacetic acid.

An isocyanide.

The reaction would proceed through the formation of an imine from the amine and carbonyl, which is then protonated by chloroacetic acid. This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular acyl transfer, yielding a complex α-acylamino carboxamide structure. The efficiency of MCRs allows for the creation of large libraries of compounds for screening purposes by varying each of the four components. tcichemicals.comnih.gov

Stereoselective Synthesis Approaches for Chiral Analogues

When the amine or other components of the chloroacetamide structure contain stereocenters, controlling the stereochemical outcome of the synthesis becomes crucial. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch

A prominent industrial example of stereoselective synthesis in the chloroacetamide class is the production of (S)-metolachlor, a widely used herbicide. researchgate.net The key step in its synthesis is the asymmetric hydrogenation of an imine intermediate. researchgate.net This process utilizes a chiral catalyst to ensure that the hydrogen addition occurs from a specific face of the imine, leading to a high enantiomeric excess of the desired (S)-enantiomer. researchgate.net

Common strategies in stereoselective synthesis include:

Chiral Pool Synthesis: Using an enantiomerically pure starting material, such as a chiral amine, to introduce stereochemistry into the final product. ethz.ch

Chiral Auxiliaries: Covalently attaching a chiral group to the substrate to direct the stereochemical course of a reaction. The auxiliary is removed in a subsequent step.

Asymmetric Catalysis: Employing a chiral catalyst in substoichiometric amounts to generate a chiral product from a prochiral substrate, as seen in the synthesis of (S)-metolachlor. researchgate.netethz.ch

Advanced concepts such as "memory of chirality" have also been observed in radical cyclization reactions of N-substituted trichloroacetamides, where the stereochemical information from a starting material is transferred to the product with high fidelity. ub.edu

Catalytic Systems in the Formation of N-Substituted Chloroacetamides

Catalysis plays a significant role in improving the efficiency, selectivity, and environmental profile of chloroacetamide synthesis. Catalysts can be involved in the core amide bond formation or in subsequent transformations.

In the amidation reaction with chloroacetyl chloride, bases like DBU can be considered catalysts as they facilitate the reaction by neutralizing HCl, although they are typically used in stoichiometric or near-stoichiometric amounts. researchgate.netresearchgate.net True catalytic systems are more common in related transformations.

The most striking example of catalysis is in the stereoselective synthesis of (S)-metolachlor. The key transformation relies on an iridium catalyst complexed with a chiral ferrocenyl diphosphine ligand (e.g., Xyliphos). researchgate.net This catalyst system enables the highly enantioselective hydrogenation of a prochiral imine at high turnover numbers and frequencies, making it a highly efficient industrial process. researchgate.net

Table 2: Catalytic System for (S)-Metolachlor Synthesis

| Reaction Step | Catalyst System | Substrate | Result | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-ferrocenyl diphosphine complex | 2-methyl-6-ethylphenyl)imino)ether | (S)-enantiomer with high enantiomeric excess | researchgate.net |

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been developed to modify the chloroacetamide scaffold. These methods allow for the coupling of 2-chloroacetamides with potassium alkynyltrifluoroborates, providing access to β,γ-alkynyl amides using a Pd catalyst and a phosphine ligand like XPhos. nih.gov

Process Optimization and Scalability Studies in Organic Synthesis

Optimizing a synthetic process involves systematically varying reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact. For the synthesis of chloroacetamides, several factors are considered for optimization.

Reagent and Catalyst Screening: The choice of base and solvent significantly impacts the amidation reaction. Studies have compared the effectiveness of different bases (e.g., TEA, DBU, K₂CO₃) and solvents (e.g., THF, DCM, toluene) to find the optimal combination for specific substrates, leading to higher yields and shorter reaction times. sphinxsai.comresearchgate.net

Temperature Control: Temperature is a critical parameter. For the exothermic reaction of amines with chloroacetyl chloride, maintaining low temperatures (e.g., 0-5°C) can prevent side reactions and improve yields. orgsyn.orggoogle.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a tool to accelerate organic reactions. In the synthesis of benzodiazepine-2-ones from a 2-chloroacetamido-benzophenone intermediate, microwave irradiation was used to optimize the cyclization step, significantly reducing reaction times compared to conventional heating. actascientific.com

Scalability: A scalable reaction is one that can be performed on a large scale (e.g., kilograms or tons) safely and efficiently. The industrial synthesis of (S)-metolachlor is a testament to a highly optimized and scalable process. researchgate.net Laboratory-scale reactions have also demonstrated scalability; for example, a palladium-catalyzed cross-coupling of N-benzyl-2-chloroacetamide was successfully performed on a 5.0 mmol scale with a low catalyst loading of 0.5 mol % Pd. nih.gov

Through careful optimization of these parameters, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and suitable for large-scale production.

Emerging Synthetic Technologies for Related Acetamide Scaffolds

The synthesis of acetamide scaffolds, foundational structures in numerous pharmaceuticals and functional materials, is continually evolving. Traditional synthetic routes are often being supplanted by more efficient, sustainable, and rapid emerging technologies. These modern methodologies offer significant advantages, including reduced reaction times, higher yields, and milder reaction conditions, aligning with the principles of green chemistry. This section details the application of several key emerging technologies in the synthesis of acetamide and related scaffolds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of acetamide synthesis, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the amidation of carboxylic acids and their derivatives with amines.

One study demonstrated the synthesis of a series of new acetamide derivatives by reacting primary and secondary amines with chloroacetyl chloride under microwave irradiation. This approach significantly increased the reaction yields and reduced the time required for synthesis. nih.gov Another report highlights a solvent-free method for the direct synthesis of amides from carboxylic acids and amines using ceric ammonium (B1175870) nitrate (CAN) as a catalyst under microwave conditions. This method is noted for being environmentally friendly, rapid, and high-yielding, often eliminating the need for chromatographic purification. nih.gov

The general advantages of microwave-assisted acetamide synthesis include:

Speed: Reactions that might take hours with conventional heating can often be completed in minutes. tandfonline.com

Higher Yields: The focused energy input can lead to more efficient conversion of reactants to products. researchgate.net

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, reducing waste and environmental impact. nih.govresearchgate.net

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Amidation of primary/secondary amines with chloroacetyl chloride | Conventional Heating (70°C) | Several hours | Moderate (up to 60%) | nih.gov |

| Microwave Irradiation (65-70°C) | Few minutes | Good | ||

| Direct amidation of carboxylic acids and amines | Conventional Methods | Several hours | Variable | tandfonline.com |

| Microwave Irradiation (Solvent-free) | 8-12 minutes | Quantitative |

Enzymatic Synthesis

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally benign approach to chemical synthesis. Lipases are a class of enzymes that have been effectively utilized in the formation of amide bonds. The enzymatic synthesis of N-acylethanolamines, for example, has been achieved using immobilized Candida antarctica lipase (Novozym 435). nih.gov This method involves the direct aminolysis of esters with amines, yielding the desired amides under mild conditions. nih.gov

Key features of enzymatic acetamide synthesis include:

High Selectivity: Enzymes can distinguish between different functional groups, leading to fewer side products.

Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and neutral pH, preserving sensitive functional groups.

Sustainability: Enzymes are biodegradable and derived from renewable resources.

| Enzyme | Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase (Novozym 435) | Methyl esters and amines | 2-24 hours | 41-98% | nih.gov |

Flow Chemistry

Continuous flow chemistry is a modern synthetic technology where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion. This approach offers several advantages for the synthesis of acetamide scaffolds, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.

Flow chemistry has been applied to the preparation of libraries of small molecules, including those with acetamide cores, for medicinal chemistry applications. unimi.it Multi-step continuous-flow systems are particularly well-suited for synthesizing a large number of analogs through a sequence of simple reactions like amide couplings. unimi.it

Photocatalysis and Electrochemical Synthesis

Visible-light photoredox catalysis has gained significant attention as a sustainable and efficient method for activating organic molecules and forming new chemical bonds under mild conditions. nih.gov This strategy has been successfully applied to the synthesis of amides from a variety of starting materials, including halides, arenes, and even alkanes. nih.gov These methods provide a robust alternative to traditional condensation reactions. nih.gov Recent research has also explored photocatalyst-free approaches to C-N bond formation, further expanding the toolkit for amide synthesis. rsc.org

Electrochemical synthesis represents another frontier in the development of sustainable chemical processes. A recent study has demonstrated the direct electrochemical synthesis of acetamide from carbon dioxide (CO2) and dinitrogen (N2) using a single-atom alloy catalyst. acs.org This innovative approach achieves the simultaneous formation of C-C and C-N bonds, offering a potentially transformative route to acetamide and other amides from abundant and renewable feedstocks. acs.org

Chemical Reactivity and Transformation Pathways of 2 Chloro N 2 Ethoxyethyl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-chloro position in 2-Chloro-N-(2-ethoxyethyl)acetamide, making it highly susceptible to attack by a wide array of nucleophiles. This facile displacement of the chloride ion is a cornerstone of the compound's chemistry, enabling the synthesis of numerous functionalized derivatives. researchgate.net The general reactivity of N-substituted 2-chloroacetamides confirms that the chlorine atom is readily replaced by oxygen, nitrogen, and sulfur-centered nucleophiles. researchgate.netuw.edu

Reactions with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Carboxylates)

Reactions of 2-chloro-N-substituted acetamides with oxygen-centered nucleophiles, such as alkoxides and carboxylates, proceed via a standard SN2 mechanism to yield the corresponding ether and ester derivatives, respectively. For instance, N-substituted chloroacetamides react with sodium ethoxide to form the corresponding ethoxyacetamide. researchgate.net Similarly, the reaction with the sodium salt of various carboxylic acids in a solvent like dimethylformamide (DMF) produces the corresponding ester derivatives. researchgate.net A notable example is the alkylation of potassium cinnamate (B1238496) with 2-chloro-N-arylacetamides to form cinnamic amidoesters. libretexts.org

While specific research detailing these reactions for this compound is not abundant in readily available literature, the general reactivity of analogous chloroacetamides provides a strong basis for predicting its behavior. For example, the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with ethylene (B1197577) oxide, which contains an oxygen-centered nucleophile, proceeds via nucleophilic substitution at the chloride position. ijpsr.info

| Reactant | Nucleophile | Product | Reaction Type |

| 2-Chloro-N-arylacetamide | Sodium Ethoxide | N-Aryl-2-ethoxyacetamide | Nucleophilic Substitution |

| 2-Chloro-N-arylacetamide | Potassium Cinnamate | Cinnamic amidoester | Nucleophilic Substitution |

| N-(4-acetylphenyl)-2-chloroacetamide | Sodium Methacrylate | 2-((4-acetylphenyl)amino)-2-oxoethyl methacrylate | Nucleophilic Substitution |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides)

The α-chloro group readily undergoes substitution by nitrogen-centered nucleophiles such as primary and secondary amines. These reactions are fundamental in building more complex molecular architectures. The reaction of various N-substituted chloroacetamides with amines like aniline (B41778) and its derivatives is well-documented, typically proceeding in the presence of a base to neutralize the liberated hydrochloric acid. researchgate.netthieme-connect.de For instance, 2-chloro-N-arylacetamides can be synthesized by the chloroacetylation of the corresponding aryl amine. researchgate.net

The reaction of 2-chloroacetamides with ammonia (B1221849) can also be used to produce the corresponding aminoacetamide, although the use of aqueous ammonia can lead to the formation of ammonium (B1175870) chloride as a byproduct. uw.edu The reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine (B46881) has been reported to yield 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. While not the specific target compound, this demonstrates the general reactivity pattern.

| Reactant | Nucleophile | Product | Reaction Type |

| Chloroacetyl chloride | Aryl amine | 2-Chloro-N-arylacetamide | Nucleophilic Acylation |

| 2-Chloro-N-arylacetamide | Aniline | N-Aryl-2-(phenylamino)acetamide | Nucleophilic Substitution |

| Ethyl chloroacetate | Aqueous Ammonia | Chloroacetamide | Nucleophilic Substitution |

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols, Sulfides)

Sulfur-centered nucleophiles, being generally soft and highly nucleophilic, react readily with the soft electrophilic α-carbon of this compound. Thiols and their corresponding thiolates are excellent nucleophiles for this transformation, leading to the formation of thioether derivatives. libretexts.org A common method for preparing thiols from alkyl halides involves an SN2 reaction with a sulfur nucleophile like the hydrosulfide (B80085) anion (-SH). openstax.org However, to avoid the formation of a sulfide (B99878) byproduct from a second substitution, thiourea (B124793) is often employed as the nucleophile, which, after hydrolysis, yields the desired thiol. libretexts.orgopenstax.org

The reaction of N-aryl-2-chloroacetamide derivatives with ammonium thiocyanate (B1210189) in refluxing ethanol (B145695) leads to the formation of 2-(arylimino)thiazolidin-4-ones. libretexts.org Furthermore, the reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) can produce diorganyl selenide compounds. youtube.com

| Reactant | Nucleophile | Product | Reaction Type |

| 1-Bromooctane | Hydrosulfide anion | 1-Octanethiol | Nucleophilic Substitution |

| 1-Bromooctane | Thiourea | Alkyl isothiourea salt | Nucleophilic Substitution |

| N-Aryl-2-chloroacetamide | Ammonium Thiocyanate | 2-(Arylimino)thiazolidin-4-one | Nucleophilic Substitution/Cyclization |

Reactions Involving the Amide Nitrogen Atom

While the α-chloro position is the primary site for nucleophilic attack, the amide nitrogen of this compound also possesses a degree of reactivity, particularly after deprotonation.

Alkylation and Acylation of the Amide Nitrogen

The N-H proton of a secondary amide, such as this compound, is weakly acidic and can be removed by a strong base to generate an amidate anion. This anion is a potent nucleophile and can subsequently react with electrophiles like alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively. However, N-alkylation of amides can be challenging as O-alkylation can sometimes be a competing reaction. The use of strong bases like sodium hydride is often necessary to ensure deprotonation of the amide. researchgate.net

The reaction of carbamates and oxazolidinones with carboxylic acid anhydrides in the presence of a catalyst can lead to N-acylation. sciforum.net While specific examples for the direct alkylation or acylation of the amide nitrogen of this compound are not readily found, the general principles of amide reactivity suggest these transformations are feasible under appropriate conditions.

Formation of N,N-Disubstituted Chloroacetamides (e.g., Pethoxamid-type Structures)

A significant transformation involving the amide nitrogen is the formation of N,N-disubstituted chloroacetamides. A prominent example is the synthesis of the herbicide Pethoxamid, which is 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propenyl)acetamide. researchgate.netthieme-connect.desigmaaldrich.com The synthesis of Pethoxamid involves the introduction of a second substituent onto the amide nitrogen of a precursor, demonstrating that the amide nitrogen can indeed be further functionalized. While the exact synthetic route to Pethoxamid from this compound is not explicitly detailed in the provided search results, it logically involves the alkylation of the amide nitrogen.

The synthesis of other N,N-disubstituted chloroacetamides, such as 2-chloro-N-methyl-N-phenylacetamide, has been achieved by reacting chloroacetyl chloride with the corresponding N-substituted amine. researchgate.net This highlights a common strategy for accessing such structures.

Transformations of the Ethoxyethyl Moiety

The ethoxyethyl group, while generally more stable than the chloroacetamide portion of the molecule, can undergo specific transformations under certain conditions, primarily involving the cleavage of the ether bond and reactions of the resulting fragments.

Cleavage of the Ether Linkage

The ether bond in this compound is susceptible to cleavage under strong acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the adjacent ethoxy or hydroxyethyl (B10761427) group. libretexts.orgmasterorganicchemistry.com Studies on analogous chloroacetamide herbicides containing alkoxyalkyl substituents have shown that under acidic hydrolysis conditions, cleavage of both the amide and ether groups can occur. acs.orgresearchgate.net

The specific products of ether cleavage would depend on the reaction conditions and the nature of the attacking nucleophile. For instance, in the presence of a strong hydrohalic acid like hydrobromic acid (HBr) or hydroiodic acid (HI), the cleavage would likely yield 2-chloro-N-(2-hydroxyethyl)acetamide and an ethyl halide. libretexts.org If an excess of the acid is used, the newly formed hydroxyl group in the hydroxyethylacetamide intermediate could potentially undergo further substitution to yield a dihalo species.

Table 1: Potential Products of Ether Linkage Cleavage of this compound under Acidic Conditions

| Reagent | Product 1 | Product 2 |

| HBr (catalytic) | 2-Chloro-N-(2-hydroxyethyl)acetamide | Ethyl bromide |

| HI (excess) | 2-Chloro-N-(2-iodoethyl)acetamide | Ethyl iodide |

It is important to note that the relative rates of ether versus amide hydrolysis would be a critical factor in determining the final product distribution. The steric and electronic environment around both functional groups will influence their susceptibility to nucleophilic attack.

Oxidation and Reduction Reactions

The ethoxyethyl moiety itself is relatively resistant to mild oxidation and reduction. However, if the ether linkage is cleaved to form 2-chloro-N-(2-hydroxyethyl)acetamide, the primary alcohol group becomes a site for potential oxidation. Oxidation of this primary alcohol could yield the corresponding aldehyde, 2-chloro-N-(carboxymethyl)acetamide, or further to the carboxylic acid, depending on the oxidizing agent used. For example, the oxidation of other N-hydroxyethyl substituted heterocyclic compounds has been shown to yield the corresponding acetic acid derivatives. researchgate.net

Conversely, direct reduction of the ethoxyethyl group is not a typical transformation under standard reducing conditions. The amide and chloro groups are more susceptible to reduction. For instance, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comyoutube.com In such a reaction, the primary product would be N-(2-ethoxyethyl)ethanamine, assuming the chloro group is also reduced. The ether linkage would likely remain intact under these conditions.

Cyclization and Rearrangement Reactions Leading to Novel Ring Systems

The bifunctional nature of this compound and its potential transformation products allows for intramolecular cyclization reactions to form various heterocyclic systems. For example, under basic conditions, intramolecular nucleophilic attack of the amide nitrogen onto the carbon bearing the chlorine atom could potentially lead to the formation of a four-membered ring, an azetidin-2-one (B1220530) derivative.

More complex cyclizations can be envisaged following initial transformations. For instance, if the ether is cleaved and the resulting alcohol is oxidized to an aldehyde, intramolecular reactions could lead to the formation of morpholine (B109124) derivatives. Research on related N-(3-oxoalkyl)chloroacetamides has demonstrated that they can undergo intramolecular cyclization under basic conditions to form piperidin-2-one derivatives. mdpi.com This suggests that if the ethoxyethyl side chain were to be modified to contain a ketone functionality, similar cyclizations could be possible.

Rearrangement reactions are also a possibility, particularly under conditions that might favor the formation of reactive intermediates. While no specific rearrangements for this compound have been documented, analogous 2-chloro-N-aryl acetamides have been shown to undergo rearrangement to form N-aryl glycines through a proposed 1,4-diarylpiperazine-2,5-dione intermediate.

Investigations into Reaction Mechanisms and Kinetics

The reaction mechanisms associated with the transformations of this compound are largely inferred from studies on similar chloroacetamide compounds. The hydrolysis of chloroacetamides, for instance, has been shown to proceed via different mechanisms depending on the pH. acs.orgresearchgate.net

Under basic conditions, the hydrolysis of the chloroacetamide moiety typically follows a bimolecular nucleophilic substitution (SN2) mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a hydroxyacetamide derivative. researchgate.net In some cases, amide cleavage can also occur. researchgate.net

Under acidic conditions, the mechanism is more complex, with the potential for both amide and ether cleavage. acs.orgresearchgate.net The acid-catalyzed hydrolysis of the amide would involve protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The ether cleavage, as previously mentioned, would involve protonation of the ether oxygen followed by nucleophilic attack on one of the adjacent carbons. wikipedia.orgmasterorganicchemistry.com

Kinetic studies on the hydrolysis of various chloroacetamide herbicides have shown that the reactivity is significantly influenced by the substituents on the nitrogen atom. acs.orgresearchgate.net Steric hindrance and the electronic nature of the substituents can dramatically alter the rate of hydrolysis and the predominant reaction pathway. For this compound, the ethoxyethyl group is expected to have a specific influence on the reaction rates compared to other alkyl or aryl substituents.

Table 2: Summary of Mechanistic Pathways for the Transformation of this compound

| Reaction Type | Conditions | Likely Mechanism | Key Intermediates |

| Chloroacetamide Hydrolysis | Basic | SN2 | Pentacoordinate transition state |

| Amide Hydrolysis | Acidic | AAC2 | Protonated amide, Tetrahedral intermediate |

| Ether Cleavage | Acidic | SN1 or SN2 | Protonated ether |

| Cyclization | Basic | Intramolecular SN2 | - |

Further detailed mechanistic and kinetic studies specifically on this compound are required to fully elucidate the intricate details of its reactivity and transformation pathways.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of 2-Chloro-N-(2-ethoxyethyl)acetamide over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

These simulations are particularly useful for exploring the conformational flexibility of the molecule. The ethoxyethyl chain in this compound can adopt various conformations due to rotation around its single bonds. MD simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's conformation and dynamics. This is crucial for understanding how the molecule behaves in a real-world environment, such as in a solution.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in understanding and predicting the chemical behavior of this compound.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily determined by the interactions between its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orglibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. For this compound, the distribution and energies of these frontier orbitals would be key to understanding its potential reaction pathways. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netnih.gov

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen and chlorine atoms and a positive potential around the hydrogen atoms of the amide group. This information is invaluable for predicting how the molecule will interact with other molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge distribution and the delocalization of electron density, which are crucial for understanding molecular stability and reactivity.

In this compound, key hyperconjugative interactions would be expected. These include the delocalization of lone pair (n) electrons from the oxygen and nitrogen atoms to the antibonding orbitals (σ*) of adjacent bonds, as well as interactions involving the π-orbitals of the carbonyl group. For instance, the lone pairs on the amide nitrogen and the ether oxygen are significant electron donors. The classical hyperconjugation model, investigated through NBO analysis, is essential for understanding these effects. rsc.org In related acetamide (B32628) structures, charge transfer has been shown to be a significant component of interactions. researchgate.netnih.gov

The most significant donor-acceptor interactions anticipated for this compound, based on analyses of analogous compounds, are summarized in the table below. The delocalization of electron density from the nitrogen lone pair to the carbonyl π* orbital (n_N → π_C=O) is characteristic of the amide resonance, contributing to the planarity and stability of the amide group. Furthermore, the interaction between the p-type lone pair of the carbonyl oxygen and the antibonding orbital of the N-C bond (n_O → σ_N-C) also plays a role in stabilizing the molecule. The presence of the electronegative chlorine atom creates a highly electrophilic σ* orbital (σ*_C-Cl), which can accept electron density from neighboring orbitals, influencing the molecule's reactivity, particularly its susceptibility to nucleophilic attack. researchgate.net

Table 1: Predicted Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) | Interaction Type |

| n(N) - Nitrogen Lone Pair | π(C=O) | High | Amide Resonance / π-conjugation |

| n(O) - Carbonyl Oxygen LP | σ(N-C_carbonyl) | Moderate | Hyperconjugation |

| n(O) - Ether Oxygen LP | σ(C-C) | Moderate | Hyperconjugation |

| σ(C-H) - Methylene C-H bond | σ(C-Cl) | Low | Hyperconjugation, weakening the C-Cl bond |

| π(C=O) | σ*(C-Cl) | Low to Moderate | Electron delocalization towards the Cl atom |

Note: The E(2) values are qualitative estimates based on typical values for these types of interactions in similar molecules.

Computational Prediction of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most likely reaction pathways for a molecule and in characterizing the high-energy transition states that govern reaction rates. libretexts.org For this compound, the most prominent reaction is the nucleophilic substitution at the α-carbon, where the chlorine atom is displaced by a nucleophile. researchgate.netresearchgate.net This reactivity is a hallmark of chloroacetamides and is the basis for many of their applications. sigmaaldrich.cn

The process of computationally modeling this reaction involves several steps:

Geometry Optimization: The ground state structures of the reactant (this compound and a chosen nucleophile) and the expected product are optimized to find their lowest energy conformations.

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and products. Methods like the Nudged Elastic Band (NEB) can be employed to find an initial guess for the TS structure, which is then fully optimized. libretexts.org

Frequency Calculation: Vibrational frequency calculations are run for all optimized structures. A true minimum (reactant or product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. libretexts.org

Energy Profile: The energies of the reactants, transition state, and products are used to construct a reaction energy profile. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.

Studies on related N-substituted chloroacetamides confirm that the C-Cl bond is the reactive center, readily undergoing nucleophilic substitution. researchgate.net A computational analysis of this compound reacting with a simple nucleophile (e.g., a hydroxide (B78521) or thiol) would likely show a concerted S_N2-type mechanism. The transition state would feature a partially broken C-Cl bond and a partially formed C-Nu bond, with the central carbon atom adopting a trigonal bipyramidal geometry.

Table 2: Typical Computational Workflow for Predicting Nucleophilic Substitution

| Step | Method/Theory Level (Example) | Purpose | Expected Outcome for this compound |

| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31G) | Find stable structures of reactants and products. | Optimized 3D coordinates and electronic energies of the chloroacetamide, nucleophile, and final product. |

| 2. Transition State Search | QST2/QST3 or NEB | Locate the highest energy point along the reaction path. | Structure of the transition state with elongated C-Cl bond and incipient C-Nucleophile bond. |

| 3. Frequency Analysis | DFT (e.g., B3LYP/6-31G) | Confirm the nature of stationary points and obtain thermodynamic data. | All positive frequencies for reactants/products; one imaginary frequency for the TS, confirming it as a saddle point. |

| 4. Energy Calculation | Single-Point Energy (higher level) | Refine energies to calculate the reaction barrier. | Activation energy (Ea) and overall reaction energy (ΔE). |

In Silico Screening and Virtual Design of Novel Derivatives

In silico screening and virtual design are powerful computational strategies used to identify or create new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. Starting from a lead compound like this compound, these techniques can be used to explore a vast chemical space of related derivatives for applications ranging from herbicides to pharmaceuticals. acs.orgnih.gov

The general workflow involves:

Scaffold Definition: The core structure of this compound is used as a scaffold.

Virtual Library Generation: A large library of virtual derivatives is created by systematically modifying specific parts of the scaffold. For example, the ethoxyethyl side chain could be varied in length, branching, or by introducing different functional groups. The chlorine atom could also be replaced with other halogens.

Property Prediction: The properties of each virtual derivative are calculated using computational models. This can include physicochemical properties (e.g., lipophilicity, solubility) and biological activity predictions.

Screening and Filtering: The library is filtered based on desired criteria. For herbicidal design, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with herbicidal potency, are often employed. jlu.edu.cn For drug design, molecular docking simulations are used to predict how well the derivatives bind to a specific biological target, such as an enzyme. orientjchem.orgnih.gov

For instance, in the context of herbicide development, studies on other chloroacetamides have shown that hydrophobicity and the steric dimensions of the N-substituent strongly influence activity. jlu.edu.cn A virtual screening of this compound derivatives could focus on tuning these properties to optimize uptake and interaction with the target enzyme in weeds. Similarly, the acetamide backbone is a versatile feature in medicinal chemistry, and derivatives could be designed and screened for inhibitory activity against various enzymes, such as Heme Oxygenase-1 or cyclooxygenase. nih.govorientjchem.org

Table 3: Example of a Virtual Screening Workflow for Novel Derivatives

| Modification on Base Scaffold: this compound | Property to Screen (Example Application: Herbicide) | Computational Method | Desired Outcome for a "Hit" Compound |

| Vary alkyl chain length of the ethoxy group (e.g., methoxy, propoxy) | Optimal Lipophilicity (logP) | QSAR, Property Calculators | logP value within a range known for good plant uptake. |

| Introduce aromatic rings on the ethyl chain | Steric Fit in Target Enzyme | Molecular Docking | High binding affinity (low docking score) to the active site. |

| Replace ethoxy group with cyclic ethers (e.g., tetrahydrofurfuryl) | Improved Target Specificity | Comparative Docking | Higher predicted binding to the weed target vs. a crop plant homolog. |

| Substitute Chlorine with Bromine or Iodine | Enhanced Alkylating Reactivity | DFT Energy Calculations | Lower activation energy for reaction with the enzyme's active site. |

Derivatives and Analogues: Synthesis and Research Significance

Systematic Exploration of N-Alkyl, N-Aryl, and N-Heteroaryl Substituted 2-Chloro-N-(2-ethoxyethyl)acetamides

The synthesis of N-substituted derivatives of 2-Chloro-N-(2-ethoxyethyl)acetamide is a primary strategy for tuning its chemical and biological properties. The general approach involves the reaction of a primary or secondary amine with chloroacetyl chloride, a method that has been widely applied to create a diverse library of chloroacetamide derivatives.

N-Alkyl and N-Aryl Substitution: The introduction of various alkyl and aryl groups on the nitrogen atom can significantly impact the lipophilicity, steric hindrance, and electronic properties of the molecule. For instance, the synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been explored for their potential as bioactive agents. capes.gov.br A common synthetic route involves the dropwise addition of chloroacetyl chloride to a solution of the corresponding amine. capes.gov.br

One notable example is the synthesis of 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-l-phenylpropen-l-yl)acetamide, an N-aryl substituted derivative. This compound has demonstrated significant herbicidal activity, highlighting the influence of the N-aryl substituent on its biological function. The synthesis of such compounds typically involves the reaction of a Schiff base with chloroacetyl chloride in a suitable solvent like N,N-dimethylformamide (DMF).

N-Heteroaryl Substitution: The incorporation of heteroaryl moieties can introduce additional sites for hydrogen bonding and metal coordination, expanding the potential applications of the resulting compounds. While specific examples for this compound are not extensively documented, the general synthesis of N-heteroaryl substituted chloroacetamides follows similar principles of reacting a heteroaromatic amine with chloroacetyl chloride. researchgate.net

The research significance of these N-substituted derivatives lies in their potential as herbicides, fungicides, and intermediates for the synthesis of more complex molecules. The systematic variation of the N-substituent allows for the fine-tuning of their activity and selectivity.

Table 1: Examples of N-Substituted 2-Chloroacetamide Derivatives and their Synthesis

| Derivative Name | N-Substituent | Synthetic Method | Potential Application | Reference |

| 2-Chloro-N-methyl-N-(2-methyl-l-phenylpropen-l-yl)acetamide | Methyl, 2-methyl-l-phenylpropen-l-yl | Reaction of Schiff base with chloroacetyl chloride | Herbicide | |

| 2-Chloro-N-(2-methoxyphenyl)acetamide | 2-Methoxyphenyl | Reaction of o-methoxy aniline (B41778) with chloroacetyl chloride | Antimicrobial agent | capes.gov.br |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | 4-Methoxyphenyl | Reaction of p-methoxy aniline with chloroacetyl chloride | Antimicrobial agent | capes.gov.br |

Synthesis and Characterization of Analogues with Modified Ethoxyethyl Chains (e.g., Methoxyethyl, Hydroxyethyl)

Modification of the ethoxyethyl side chain offers another avenue for altering the physicochemical properties of the parent compound. Replacing the ethoxy group with other alkoxy groups, such as methoxy, or with a hydroxyl group can influence solubility, polarity, and metabolic stability.

The synthesis of these analogues generally involves the reaction of the corresponding amino alcohol or amino ether with chloroacetyl chloride. For example, the synthesis of 2-chloro-N-(2-methoxyethyl)acetamide would utilize 2-methoxyethylamine as the starting amine. Similarly, 2-chloro-N-(2-hydroxyethyl)acetamide can be prepared from ethanolamine. nih.gov

The characterization of these analogues involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their chemical structures. For instance, the synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide has been reported, with its structure confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net

Table 2: Characterization Data for Selected 2-Chloro-N-(alkoxy/hydroxyethyl)acetamide Analogues

| Compound Name | Molecular Formula | Key Spectroscopic Data | Reference |

| 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | IR (cm⁻¹): 3271 (N-H), 1668 (C=O); ¹H NMR (CDCl₃) δ: 8.32 (s, 1H, NH), 6.9-7.4 (m, 4H, Ar-H), 4.23 (s, 2H, CH₂Cl), 3.90 (s, 3H, OCH₃) | researchgate.net |

| 2-Chloro-N-(3-hydroxyphenyl)acetamide | C8H8ClNO2 | IR (cm⁻¹): 3315 (O-H), 3290 (N-H), 1656 (C=O) |

Preparation of Chloroacetamide Conjugates and Hybrid Molecules

The reactive nature of the chlorine atom in the chloroacetyl group makes this compound an excellent electrophile for conjugation with various nucleophiles, leading to the formation of hybrid molecules. This strategy is widely employed in medicinal chemistry and materials science to combine the properties of two different molecular entities.

The general principle involves the nucleophilic substitution of the chlorine atom by a suitable functional group, such as a thiol, amine, or alcohol, present on another molecule. This can be used to link the chloroacetamide moiety to peptides, proteins, fluorescent dyes, or other bioactive compounds. For instance, chloroacetamide derivatives are known to react with thiol-containing molecules to form stable thioether linkages. wayne.edu

While specific examples of conjugates derived directly from this compound are not extensively reported, the broader class of chloroacetamides serves as a versatile precursor for such syntheses. For example, N-aryl-2-chloroacetamides are used as precursors for the synthesis of various heterocyclic systems through reactions with nucleophiles. researchgate.net The synthesis of novel chloroacetamide derivatives and their evaluation as herbicidal agents often involves the conjugation of the chloroacetamide core with different aromatic or aliphatic moieties. researchgate.net

The research significance of these conjugates and hybrid molecules is vast. In drug discovery, this approach can be used to create targeted drug delivery systems or bifunctional molecules that can interact with multiple biological targets. In materials science, it can be used to functionalize surfaces or polymers with specific properties.

Design and Synthesis of Chloroacetamide-Based Ligands for Metal Complexation Studies

The amide and ether functionalities within the this compound structure, along with the potential for introducing other donor atoms through derivatization, make it a promising scaffold for the design of ligands for metal complexation. The nitrogen and oxygen atoms can act as coordination sites for a variety of metal ions.

The design of such ligands often involves modifying the basic chloroacetamide structure to introduce additional coordinating groups, thereby increasing the denticity and stability of the resulting metal complexes. For example, the chlorine atom can be substituted with a nitrogen or sulfur-containing heterocycle to create a multidentate ligand.

While the direct use of this compound as a ligand is not widely documented, the synthesis of metal complexes with ligands containing acetamide moieties is a well-established field. researchgate.net For instance, N,N'-((ethane-1,2-diylbis(sulfanediyl))bis(2,1-phenylene))bis(2-morpholinoacetamide) has been used as a tetradentate ligand to form complexes with rare earth metals. researchgate.net The coordination chemistry of N-donor ligands, including amides, with various transition and non-transition metals is an active area of research. researchgate.net

The research significance of these chloroacetamide-based ligands and their metal complexes lies in their potential applications in catalysis, materials science, and bioinorganic chemistry. Metal complexes can exhibit unique electronic, magnetic, and catalytic properties that are not present in the free ligand.

Development of Novel Polymeric Materials Incorporating Acetamide Moieties

The incorporation of acetamide functionalities into polymeric structures can impart desirable properties such as hydrophilicity, biocompatibility, and the ability to form hydrogen bonds. This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of such functional polymers.

One approach to creating polymers from this compound would be to first introduce a polymerizable group, such as a vinyl or acrylate moiety, into the molecule. For example, the chlorine atom could be substituted with a molecule containing a polymerizable double bond. A similar strategy has been demonstrated with the synthesis of 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate from 2-chloro-N-(2-methoxyphenyl)acetamide, which was then polymerized. researchgate.net

Alternatively, the chloroacetamide group itself can be used as a reactive site for post-polymerization modification, where a pre-formed polymer with nucleophilic side chains is reacted with this compound. The use of chloroacetamide derivatives for polymer modification is a known strategy. researchgate.net

The development of novel polymeric materials with acetamide moieties is an active area of research. For instance, the polymerization of N-vinylacetamide and its derivatives has been studied. capes.gov.br The synthesis of functional polymers for various applications, including optoelectronics and biomaterials, often involves the incorporation of amide groups. rsc.org

The research significance of these polymeric materials lies in their potential for a wide range of applications, including drug delivery systems, hydrogels, and functional coatings. The ability to tailor the properties of the polymer by incorporating the specific acetamide moiety from this compound opens up possibilities for creating materials with customized characteristics.

Applications in Advanced Chemical Synthesis and Material Science

Utilization as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The chloroacetamide moiety is a cornerstone in synthetic organic chemistry, and 2-Chloro-N-(2-ethoxyethyl)acetamide is no exception. Its primary utility stems from the high reactivity of the carbon-chlorine bond, which is susceptible to nucleophilic substitution. This allows for the facile introduction of the N-(2-ethoxyethyl)acetamide group onto a wide array of molecules.

The general class of N-substituted chloroacetamides is synthesized through the reaction of corresponding amines with chloroacetyl chloride. researchgate.net This straightforward synthesis makes a wide variety of such intermediates accessible. The reactivity of the chlorine atom in N-aryl 2-chloroacetamides allows for its easy replacement by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This versatility makes these compounds, including this compound, valuable for constructing more complex molecules. researchgate.net

Compounds containing the chloroacetamide functional group are recognized as valuable synthetic scaffolds for designing various heterocyclic compounds such as aziridines, lactams, piperazines, oxazolidines, and imidazolidines. umich.eduresearchgate.net The high mobility of the chlorine atom is key to these transformations. umich.eduresearchgate.net

A general reaction scheme for the synthesis of N-substituted chloroacetamides is presented below:

Precursors for the Development of New Agrochemical Active Ingredients

The chloroacetamide class of compounds has a well-established history in the agrochemical industry, particularly as herbicides. ijpsr.info Herbicides like Alachlor, 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, exemplify the commercial success of this chemical family. epa.gov The biological activity of these compounds is often linked to their ability to inhibit specific enzymes in plants. nih.gov

While direct large-scale application of this compound as an agrochemical is not widely documented, its structural motifs are present in more complex herbicidal molecules. For instance, the synthesis of the herbicide Acetochlor involves an intermediate, 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, which shares the core chloroacetamide structure. nih.gov Research into new herbicidal compounds often involves the synthesis and screening of libraries of chloroacetamide derivatives. researchgate.net The N-(2-ethoxyethyl) portion of the molecule can influence properties such as solubility, uptake by the plant, and translocation, which are critical for the efficacy of an active ingredient. The synthesis of new potential agrochemicals often involves the reaction of a chloroacetamide derivative with other molecules to build a more complex final product.

| Chloroacetamide Herbicide Example | Mode of Action |

| Acetochlor | Elongase inhibition, inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes. nih.gov |

| Alachlor | Inhibition of long-chain fatty acid synthesis. |

| Metolachlor | Inhibition of cell division. researchgate.net |

Building Blocks in the Synthesis of Pharmaceutical Leads and Drug Candidates

The chloroacetamide functional group is a key electrophilic "warhead" in medicinal chemistry, particularly for the development of covalent inhibitors. rsc.orgresearchgate.net These inhibitors form a strong, irreversible bond with their biological target, often a cysteine residue in a protein, leading to high potency and prolonged duration of action. researchgate.netontosight.ai The reactivity of the chloroacetamide can be finely tuned by modifying the substituents on the amide nitrogen.

This compound can serve as a starting point or a fragment in the design of such targeted therapies. The N-(2-ethoxyethyl) group can influence the pharmacokinetic properties of a potential drug molecule, such as its solubility and ability to cross cell membranes. The synthesis of pharmaceutical candidates often involves the reaction of 2-chloro-N-substituted-acetamides with various nucleophiles to create a diverse library of compounds for screening. nih.gov For example, chloroacetamide is a known precursor in the synthesis of the nootropic drug Piracetam. youtube.com

Research has shown that chloroacetamide derivatives can be used to create prodrugs of existing anti-inflammatory drugs, potentially improving their pharmacokinetic profiles. researchgate.netarchivepp.com Furthermore, various N-substituted acetamide (B32628) derivatives have been synthesized and investigated for their analgesic properties. archivepp.com The general applicability of chloroacetamides in generating biologically active compounds underscores the potential of this compound as a building block in drug discovery. ijpsr.infonih.gov

Role in the Design and Synthesis of Functional Materials (e.g., Extractants, Polymers)

The amide functionality within this compound makes it a candidate for the synthesis of functional polymers, specifically polyamides. youtube.com Polyamides are a major class of polymers with wide-ranging applications. The properties of these polymers can be tailored by the choice of monomers. The incorporation of the ethoxyethyl side chain from this compound could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or chelating ability.

The synthesis of functional polymers can also be achieved through post-polymerization modification, where a reactive group on a polymer backbone is transformed. rsc.org A polymer containing, for example, a primary amine could be reacted with this compound to append the N-(2-ethoxyethyl)acetamide functionality. Amine-functional polymers are known to be reactive with alkylating agents, a class to which this compound belongs. google.com

Furthermore, amide-containing polymers have been investigated for their antioxidant properties in materials like lubricating greases. researchgate.net The specific structure of the amide and its substituents can influence its effectiveness. The development of amide-based covalent organic frameworks (COFs) for applications like solid-phase extraction also highlights the utility of amide linkages in creating robust, functional materials. nih.gov

Application in Research on Selective Separation Processes for Metal Ions

The ether and amide oxygen atoms in this compound and its derivatives can act as donor atoms for metal ion coordination. This makes such molecules interesting candidates for the development of novel extractants for hydrometallurgical applications and selective separation processes.

The design of extractants for specific metal ions is an active area of research. By modifying the structure of the ligand, it is possible to tune its selectivity for different metal ions. The chloroacetamide moiety provides a convenient handle for attaching this ligand structure to other molecules or for incorporating it into a larger, more complex extractant system. Research has been conducted on the use of functionalized chloroacetamide derivatives for the sorption of heavy and radioactive metals. researchgate.net This suggests that materials derived from this compound could be developed for environmental remediation or for the recovery of valuable metals from waste streams.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are paramount in determining the molecular structure of 2-Chloro-N-(2-ethoxyethyl)acetamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons of the chloromethyl group (Cl-CH₂-) are expected to appear at a lower field (higher ppm value) due to the electron-withdrawing effect of the chlorine atom. The ethoxy group protons (-O-CH₂-CH₃) and the protons of the ethylenediamine (B42938) backbone would also exhibit characteristic chemical shifts and coupling patterns. The amide proton (-NH-) typically appears as a broad signal. uobasrah.edu.iq

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. chemconnections.org The carbonyl carbon (C=O) of the amide group is characteristically found at a low field (160-180 ppm). ucalgary.ca The carbon atom attached to chlorine (Cl-CH₂-) will also be significantly deshielded. The remaining carbon atoms of the ethoxyethyl moiety will have distinct chemical shifts.

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to piece together the spin systems within the molecule. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Cl-C H₂- | ~4.1 | ~43 |

| -C(=O)- | - | ~167 |

| -NH- | ~6.5 (broad) | - |

| -NH-C H₂- | ~3.5 | ~40 |

| -CH₂-O- | ~3.6 | ~69 |

| -O-C H₂-CH₃ | ~3.5 | ~66 |

| -CH₂-C H₃ | ~1.2 | ~15 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ is indicative of the C=O stretching vibration of the amide group (Amide I band). ucalgary.caspectroscopyonline.com The N-H stretching vibration of the secondary amide should appear as a distinct band around 3300 cm⁻¹. spectroscopyonline.com The C-Cl stretching vibration is typically observed in the range of 800-600 cm⁻¹. Other significant bands would include C-H stretching and bending vibrations, as well as C-O and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O and C-Cl bonds are also expected to show characteristic signals in the Raman spectrum. This technique can be particularly useful for observing non-polar bonds that may be weak in the IR spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | ~1550 |

| C-O Stretch (ether) | 1050-1150 |

| C-Cl Stretch | 600-800 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Amides typically exhibit a weak n → π* transition at around 215-220 nm. ucalgary.caacs.orgresearchgate.net While not providing extensive structural detail for this compound, UV-Vis spectroscopy can be used for quantitative analysis and to confirm the presence of the amide chromophore. The presence of the chlorine atom is not expected to significantly shift the absorption maximum.

Mass spectrometry is a powerful technique for determining the molecular weight and for obtaining structural information through fragmentation patterns. libretexts.org

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. For this compound (C₆H₁₂ClNO₂), the presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement. libretexts.org For this compound, characteristic fragments would be expected from the loss of the chloromethyl group, the ethoxy group, and cleavage of the amide bond. Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods that can often keep the molecule intact, while techniques like Electron Ionization (EI), often used in GC-MS, cause more extensive fragmentation. dtic.mil

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC): In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity of the sample can be assessed by the presence of a single major peak. Different types of GC columns, such as the widely used HP-5MS, can be employed for optimal separation. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical technique. biomedpharmajournal.orgnih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the definitive identification of the main compound and any impurities present. The GC-MS analysis of chloroacetamide herbicides has been well-documented, providing a basis for method development for the analysis of this compound. tandfonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods are crucial for assessing the purity of the compound and for studying its stability under various conditions.

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a preferred method for high-throughput screening and detailed kinetic studies.

In a hypothetical research setting, a reversed-phase HPLC or UHPLC method would likely be developed for the analysis of this compound. This would typically involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance.

Illustrative HPLC/UHPLC Method Parameters:

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Injection Volume | 10 µL | 1 µL |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Run Time | 10 min | 2 min |

| This table is for illustrative purposes only and does not represent actual experimental data. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and chemical properties.

For this compound, obtaining single crystals of suitable quality would be the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.

While specific crystallographic data for this compound is not publicly available, a successful analysis would yield a detailed structural model. This would reveal the conformation of the ethoxyethyl group, the geometry of the acetamide (B32628) linkage, and any significant intermolecular interactions such as hydrogen bonding or halogen bonding, which govern the crystal packing.

Illustrative Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Chemical Formula | C6H12ClNO2 |

| Formula Weight | 165.62 |

| Crystal System | Monoclinic |